molecular formula C9H6BrClF3NO B137290 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone CAS No. 97760-87-7

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone

Cat. No.: B137290
CAS No.: 97760-87-7
M. Wt: 316.5 g/mol
InChI Key: DELZHBDHJNWKKY-UHFFFAOYSA-N
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Description

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone is a synthetic organic compound characterized by the presence of amino, chloro, trifluoromethyl, and bromo functional groups

Biochemical Analysis

Biochemical Properties

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to act as a fluorescent probe in the diagnosis of urinary tract infections (UTIs). It reacts with monoclonal antibodies attached to the surface of solid phase microextraction fibers, allowing for the detection of analytes in urine samples through synchronous fluorescence . The nature of these interactions involves binding to specific sites on the antibodies, which can then be washed away by the eluent.

Cellular Effects

The effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic outcome.

Metabolic Pathways

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone within cells and tissues are crucial for its function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone typically involves multi-step organic reactions. One common method includes the bromination of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone has several applications in scientific research:

Comparison with Similar Compounds

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZHBDHJNWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538090
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-87-7
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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